(1R,2R)-2-(氟甲基)环丙烷-1-胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

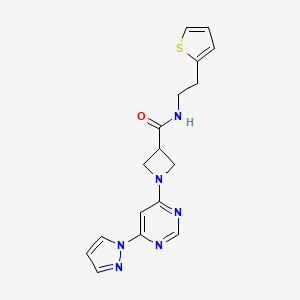

"(1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride" is a compound of interest due to its unique structure, which features a cyclopropane ring, a fluoromethyl group, and an amine moiety. This combination confers distinct chemical and physical properties, making it a subject of various scientific investigations.

Synthesis Analysis

The synthesis of fluorinated analogs of cyclopropanes, including derivatives similar to "(1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride," typically involves cyclopropanation reactions, stereoselective fluorination, and amine introduction. For instance, Kazuta et al. (2002) developed versatile cis- and trans-dicarbon-substituted chiral cyclopropane units, which are crucial for synthesizing conformationally restricted analogs of biologically active compounds, demonstrating the importance of precise synthetic strategies in obtaining the desired stereochemistry (Kazuta, Matsuda, & Shuto, 2002).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, including "(1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride," is characterized by the presence of a three-membered cyclopropane ring, which imparts strain and influences the compound's reactivity and physical properties. Abele, Seiler, & Seebach (1999) investigated the crystal structures and modeling of oligopeptides consisting of cyclopropane-derived amino acids, highlighting the impact of the cyclopropane ring on molecular conformation and hydrogen bonding patterns (Abele, Seiler, & Seebach, 1999).

Chemical Reactions and Properties

Cyclopropane derivatives undergo various chemical reactions, including ring opening, functionalization, and reactions with nucleophiles. The presence of a fluoromethyl group can influence the compound's reactivity, often increasing its electrophilic character. Schlinquer et al. (2019) detailed the catalytic asymmetric synthesis of mono-substituted cyclopropane esters, demonstrating the role of catalysis in achieving desired stereochemistry and functional group introduction in cyclopropane derivatives (Schlinquer, Huang, Chen, Poisson, Pannecoucke, Charette, & Jubault, 2019).

科学研究应用

Lipase-Catalyzed Hydrolytic Resolution in Synthesis

- Application: 王、刘和蔡(2019年)的研究描述了(1R,2R)-2-(3,4-二氟苯基)环丙烷-1-羧酸的使用,这是一种相关化合物,用于高效制备Ticagrelor,一种血小板聚集拮抗剂。这涉及到一个水解分离过程,突出了该化合物在合成光学纯衍生物用于制药应用中的潜力(Wang, Liu, & Tsai, 2019)。

手性环丙烷合成

- Application: Kazuta、Matsuda和Shuto(2002年)开发了手性环丙烷作为组构限制的组胺类似物,使用类似于(1R,2R)-2-(氟甲基)环丙烷-1-胺的衍生物。这项研究强调了这类化合物在合成具有生物活性、组构限制分子方面的作用(Kazuta, Matsuda, & Shuto, 2002)。

氟代类似物的合成

- Application: Sloan和Kirk(1997年)的研究涉及合成2-氟-1-氨基环丙烷-1-羧酸,这是一种类似于(1R,2R)-2-(氟甲基)环丙烷-1-胺的化合物。他们的工作提供了关于这类氟化氨基酸的合成过程的见解,这在新药物的开发中具有相关性(Sloan & Kirk, 1997)。

σ受体配体

- Application: Schinor等人(2020年)发现了立体异构的氟代环丙烷-1-胺作为新的σ受体配体,展示了在神经科学和药理学中的潜在应用(Schinor et al., 2020)。

手性配体的合成

- Application: Majid等人(2012年)报告了从手性费斯特酸衍生的半可逆手性C2对称双齿取代酰胺配体的合成,利用了(1R,2R)-(+)-3-亚甲基环丙烷-1,2-二羧酸。这突出了该化合物在不对称转化中的实用性(Majid et al., 2012)。

安全和危害

Without specific information, it’s difficult to predict the safety and hazards of this compound. However, many fluorinated compounds are toxic, and amines can be irritants. Proper safety precautions should be taken when handling this compound.

未来方向

Future research on this compound could involve studying its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail.

Please note that this is a general analysis based on the structure of the compound and common properties of similar compounds. For a more accurate and detailed analysis, specific experimental data and studies would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemical compounds.

属性

IUPAC Name |

(1R,2R)-2-(fluoromethyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c5-2-3-1-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVESCXROAMQGTM-RFKZQXLXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)CF.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)CF.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride | |

CAS RN |

2307776-39-0 |

Source

|

| Record name | rac-(1R,2R)-2-(fluoromethyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2485777.png)

![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2485779.png)

![4-cyano-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2485781.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)

![6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2485789.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide](/img/structure/B2485791.png)